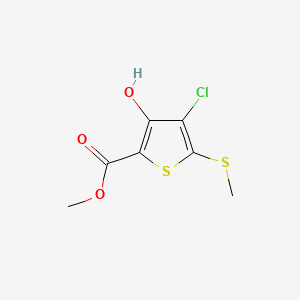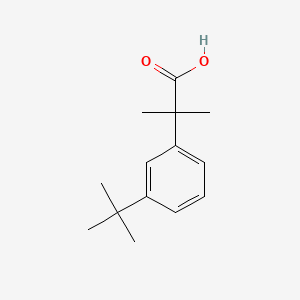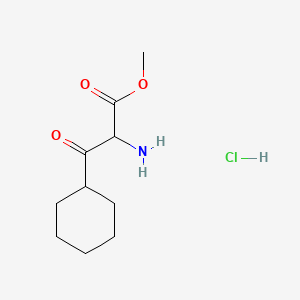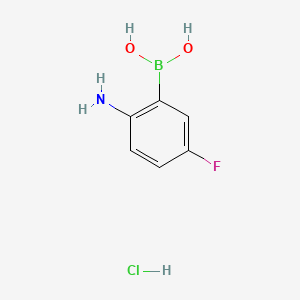
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of a chloro, hydroxy, and methylthio group attached to the thiophene ring, along with a carboxylate ester group.
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is commonly used as an intermediate in organic synthesis, suggesting it may have significant bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydrolysis and esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrolysis step may involve aqueous acidic or basic conditions. The final esterification step is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also focus on minimizing by-products and optimizing the purification process, often employing techniques like distillation, crystallization, and chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to the formation of a dechlorinated thiophene derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of different substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea under basic or neutral conditions.
Major Products:
Oxidation: Formation of 4-chloro-3-oxo-5-(methylthio)thiophene-2-carboxylate.
Reduction: Formation of 3-hydroxy-5-(methylthio)thiophene-2-carboxylate.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Comparación Con Compuestos Similares
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: Lacks the methylthio group, resulting in different chemical and biological properties.
Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate:
Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate: Lacks the hydroxy group, altering its chemical behavior and interactions.
Uniqueness: Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the chloro, hydroxy, and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCDNALBHZWNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743231 |
Source


|
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104386-68-7 |
Source


|
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis[[(tert-Butyldimethylsilyl]oxy]- 9H-xanthen-9-one](/img/structure/B595711.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)






![[(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B595726.png)



![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)
